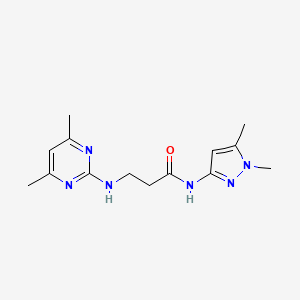![molecular formula C18H17ClN4O5S B12179958 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12179958.png)
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting 4-chloro-2-nitroaniline with sulfuryl chloride, followed by cyclization with sodium nitrite.
Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazine derivative.
Final Coupling: The piperazine derivative is finally coupled with 2-phenoxyethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Similar structure but lacks the piperazine and phenoxyethanone moieties.
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: Similar benzoxadiazole core but different functional groups.
Uniqueness
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone is unique due to its combination of a benzoxadiazole ring, a sulfonyl group, a piperazine moiety, and a phenoxyethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H17ClN4O5S |
|---|---|
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H17ClN4O5S/c19-14-6-7-15(18-17(14)20-28-21-18)29(25,26)23-10-8-22(9-11-23)16(24)12-27-13-4-2-1-3-5-13/h1-7H,8-12H2 |
InChI-Schlüssel |
FYKPTTBABFORRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B12179877.png)
![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12179879.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B12179880.png)
![2-[4-(1H-tetrazol-1-yl)phenyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12179896.png)
![1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B12179898.png)
![5-hydroxy-2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-pyran-4-one](/img/structure/B12179903.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12179914.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12179916.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12179926.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12179931.png)
![4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B12179941.png)
